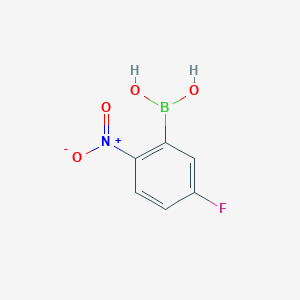

5-Fluoro-2-nitrobenzeneboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated nitro compounds is described in several papers. For instance, the synthesis of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system, which offers a safer and more efficient protocol compared to traditional batch reactors . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic compounds . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-nitrobenzeneboronic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal structure analysis . This method provides detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of 5-Fluoro-2-nitrobenzeneboronic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, 2-Fluoro-5-nitrobenzonitrile reacts with amines and amino acids, which could suggest that 5-Fluoro-2-nitrobenzeneboronic acid may also participate in similar reactions . Additionally, 3-nitrobenzeneboronic acid has been used as a catalyst for the acetylation of alcohols, indicating that nitro-substituted benzeneboronic acids can act as catalysts in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitro compounds are influenced by the presence of fluorine and nitro groups. For instance, the introduction of fluorine atoms into the benzene ring enhances the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The solvatochromism and polarity enhancement of arylboronate esters upon fluoride ion complexation have been studied, which could be relevant to understanding the properties of 5-Fluoro-2-nitrobenzeneboronic acid .

Wissenschaftliche Forschungsanwendungen

Derivatization of Bifunctional Compounds

5-Fluoro-2-nitrobenzeneboronic acid and similar compounds like 3-nitrobenzeneboronic acid have been explored for their potential in derivatizing bifunctional compounds. These compounds exhibit selective reactivity and have notable properties when analyzed using gas chromatography and electron-capture detectors (Poole, Singhawangcha, & Zlatkis, 1978).

In Synthesis Processes

The compound has been utilized in synthesis processes, such as the synthesis of 5-fluoro-2-nitrobenzotrifluoride. This synthesis was achieved in a continuous-flow millireactor system, demonstrating the potential of 5-Fluoro-2-nitrobenzeneboronic acid in the commercial manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

Catalysis

A novel 3-nitrobenzeneboronic acid, closely related to 5-Fluoro-2-nitrobenzeneboronic acid, has been identified as an extremely mild and environmentally benign catalyst for the acetylation of alcohols under solvent-free conditions. This showcases the potential of such compounds in catalytic applications (Tale & Adude, 2006).

Reaction Selectivity Studies

The compound has also been the subject of selectivity studies in reactions with charged O- and S-nucleophiles. Such research contributes to a deeper understanding of the reactivity and applicability of fluoro-nitroaryl compounds in various chemical reactions (Khalfina & Vlasov, 2007).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies have been conducted on related compounds like 5-Nitro-2-(p-fluorophenyl)benzoxazole, indicating the importance of such fluorinated nitro compounds in the field of molecular spectroscopy (Mary et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Boronic acids are known to interact with their targets through covalent bonding, which can result in changes to the target’s function .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-nitrobenzeneboronic acid . .

Eigenschaften

IUPAC Name |

(5-fluoro-2-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQRDFNZZCPGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)